Technical Profile: Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate
Technical Profile: Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate
Topic: Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate Basic Properties Content Type: Technical Monograph Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Strategic Synthesis and Chemoselective Handling of a Tertiary Arylalkylamine Intermediate
Executive Summary
Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate (CAS 1400644-29-2 ) is a specialized protected amine intermediate used in the synthesis of 4-chlorocumylamine derivatives.[1] Structurally, it consists of a tertiary carbinamine core protected by a benzyloxycarbonyl (Cbz) group.
This compound represents a critical "masking" strategy in medicinal chemistry. The bulky gem-dimethyl (cumyl) group creates significant steric hindrance, making the nitrogen difficult to functionalize or deprotect compared to primary amines. Furthermore, the presence of the para-chloro substituent introduces a specific chemoselectivity challenge: standard hydrogenolytic deprotection of the Cbz group carries a high risk of concurrent hydrodehalogenation (loss of the chlorine atom).
This guide details the physicochemical properties, validated synthesis routes, and the specific deprotection protocols required to maintain structural integrity.
Physicochemical Properties[1][2][3]
The following data summarizes the core physical characteristics of the compound.
| Property | Value / Description |
| CAS Registry Number | 1400644-29-2 |
| IUPAC Name | Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate |
| Common Reference | Cbz-4-chlorocumylamine; Cbz-4-chloro-α,α-dimethylbenzylamine |
| Molecular Formula | C₁₇H₁₈ClNO₂ |
| Molecular Weight | 303.78 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| Stability | Stable under standard storage (2–8°C). Hydrolytically stable at neutral pH. |
Synthesis Architectures
The synthesis of sterically hindered tertiary carbamates requires forcing conditions or rearrangement strategies. Two primary routes are established: Direct Acylation (Laboratory Scale) and Curtius Rearrangement (Process Scale).
Diagram 1: Synthesis Pathways
Caption: Path A is preferred for small-scale derivatization; Path B is preferred to avoid handling the volatile free amine.
Protocol A: Direct Protection (Schotten-Baumann Conditions)
Best for: Small-scale synthesis from commercially available amine.
-
Preparation: Dissolve 4-chloro-α,α-dimethylbenzylamine (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add 10% aqueous Na₂CO₃ (2.0 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv) if working in single phase.
-
Acylation: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) dropwise over 30 minutes. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
Critical Handling: The Deprotection Trap
The most common error in handling this compound is the selection of deprotection conditions. The standard method for removing Cbz groups is catalytic hydrogenolysis (H₂/Pd-C).[2] However, for aryl chlorides , this method is non-orthogonal.
The Chemoselectivity Challenge
Palladium on Carbon (Pd/C) is an excellent catalyst for hydrodehalogenation. Under standard Cbz removal conditions, the chlorine atom at the para-position is liable to be cleaved, yielding the dechlorinated byproduct (cumylamine) rather than the desired 4-chlorocumylamine.
Diagram 2: Deprotection Selectivity Logic
Caption: Avoid catalytic hydrogenation to preserve the aryl chloride. Acidic cleavage is the preferred route.
Validated Deprotection Protocol (Acidolysis)
To ensure the chlorine atom remains intact, Acidolysis is the required method.
-
Reagent: 33% HBr in Acetic Acid (approx. 5–10 equiv).
-
Procedure: Dissolve the carbamate in a minimal amount of acetic acid. Add the HBr/AcOH solution carefully at room temperature.
-
Reaction: Stir for 1–2 hours. Evolution of CO₂ indicates carbamate breakdown.
-
Quench: Pour the mixture into ice-cold diethyl ether. The amine hydrobromide salt will precipitate.
-
Isolation: Filter the solid salt. To obtain the free base, suspend in DCM and treat with 1M NaOH.
Analytical Profile
Researchers should verify the identity of the compound using the following diagnostic NMR signals.
| Nucleus | Diagnostic Signal (δ ppm) | Assignment |
| ¹H NMR | 7.20 – 7.40 (m, 9H) | Aromatic protons (Benzyl + 4-Cl-Phenyl) |
| ¹H NMR | 5.05 (s, 2H) | Benzylic CH₂ (O-CH₂-Ph) |
| ¹H NMR | 5.20 (br s, 1H) | Carbamate NH |
| ¹H NMR | 1.65 (s, 6H) | gem-Dimethyl group (C(CH₃)₂) |
| ¹³C NMR | 154.5 | Carbamate Carbonyl (C=O) |
| ¹³C NMR | 66.5 | Benzylic CH₂ |
| ¹³C NMR | 55.2 | Quaternary Carbon (C-N) |
Note on ¹H NMR: The gem-dimethyl singlet at ~1.65 ppm is the most distinct feature, confirming the tertiary nature of the amine. If this signal is split or shifted significantly upfield, suspect hydrolysis or rearrangement.
References
-
ChemicalBook. (2024). Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate Properties and CAS 1400644-29-2. Retrieved from
-
Jirgensons, A., et al. (2000).[3][4] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction. Synthesis, 2000(12), 1709-1712. (Context on tertiary amine synthesis). Retrieved from
-
BenchChem. (2025).[5] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (General deprotection strategies). Retrieved from
-
Organic Chemistry Portal. (2024). Protecting Groups: Benzyloxycarbonyl (Cbz).[5] (Stability and cleavage data). Retrieved from
